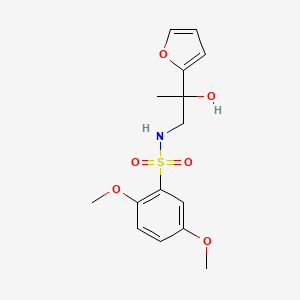

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide” is a complex organic compound that contains a furan ring. Furan is a five-membered aromatic heterocycle with one oxygen atom . The compound is involved in photochemical reactions to prepare heterocyclic structures, which are significant in developing materials and pharmaceuticals.

Synthesis Analysis

The synthesis of furan derivatives has been a topic of interest in recent years. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For example, the vibrational spectral analysis and first order hyperpolarizability calculations on (E)-N′-(furan-2-yl methylene) Nicotinohydrazide, a novel organic hydrozone Schiff base compound, was characterized by FT-IR, FT-Raman, and UV-visible spectrum .Chemical Reactions Analysis

Furan derivatives have been found to undergo a variety of chemical reactions. For example, furfural, a derivative of furan, can be produced by the dehydration of sugars, as occurs in a variety of agricultural byproducts . Furfuryl alcohol, another derivative, can be made to polymerize into a resin, poly(furfuryl alcohol), upon treatment with acids, heat, and/or catalysts .Physical And Chemical Properties Analysis

Furan derivatives exhibit a range of physical and chemical properties. For instance, furfuryl alcohol is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste. It is miscible with but unstable in water. It is soluble in common organic solvents .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, have been recognized for their antibacterial properties. They have been studied for their efficacy against both gram-positive and gram-negative bacteria. The incorporation of the furan nucleus into compounds is a key synthetic strategy in the search for new antibacterial drugs, which could help address the global issue of microbial resistance .

Antifungal Applications

Research on furan derivatives has also revealed significant antifungal activity. This opens up potential applications in the development of antifungal drugs, which is crucial given the limited number of effective antifungal agents currently available.

Pharmaceutical Synthesis

In pharmaceutical research, furan derivatives are intermediates in the synthesis of various drugs. For example, they have been used in the synthesis of antimalarial drugs, showcasing the importance of these compounds in drug synthesis and their role in addressing global health issues.

Anti-Tuberculosis Activity

The compound has been studied for its potential in developing new treatments for tuberculosis. This is particularly important as tuberculosis remains one of the leading causes of death from infectious diseases worldwide, and the emergence of drug-resistant strains has made the search for new treatments more urgent.

Food Science Applications

Furan derivatives have been involved in studies related to the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its desirable flavor. This research has implications in food science, particularly in understanding the formation of colored Maillard reaction products.

Chemical Reaction Studies

The compound has been part of studies exploring complex chemical transformations, such as the Betti reaction and carbo-Piancatelli rearrangement. These studies contribute to our understanding of synthetic organic chemistry and the development of new heterocyclic compounds.

Anticancer Research

Furan derivatives have shown promise in anticancer research due to their ability to exhibit a wide range of biological and pharmacological properties. This includes their potential use in the development of anticancer drugs, which is a significant area of research given the global impact of cancer .

Anti-Inflammatory and Analgesic Properties

These compounds have been recognized for their anti-inflammatory and analgesic properties. This makes them valuable in the development of new treatments for conditions characterized by inflammation and pain, contributing to the improvement of quality of life for patients with such conditions .

Mechanism of Action

Safety and Hazards

Furan derivatives can pose various safety hazards. For example, furfural is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .

Future Directions

The future directions of research on furan derivatives are vast and promising. They are being explored for their potential applications in various fields, including the synthesis of novel chemotherapeutic agents . A novel method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been presented .

properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6S/c1-15(17,14-5-4-8-22-14)10-16-23(18,19)13-9-11(20-2)6-7-12(13)21-3/h4-9,16-17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAWEMHQCIRQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)

![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)

![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)

![3,5-Dimethyl-4-(((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)isoxazole](/img/structure/B2945095.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)

![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2945113.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2945115.png)